6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid
Description
6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid is a halogenated quinoline derivative featuring a bromine atom at position 6, a carboxylic acid group at position 4, and a styryl (ethenyl) moiety substituted with a 3-methylphenyl group at position 2. The carboxylic acid group allows for salt formation, influencing solubility and bioavailability .
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNWYAOIBBMQHU-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-(3-methylphenyl)ethenyl bromide.
Quinoline Formation: The brominated intermediate is then subjected to a Friedländer synthesis to form the quinoline core.
Bromination: The quinoline derivative is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid has been extensively studied for its potential antimicrobial and anticancer properties . Research indicates that derivatives of this compound can exhibit significant activity against various microbial strains and cancer cell lines. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It might interact with specific cellular receptors, altering signaling pathways that contribute to disease progression.
- DNA Intercalation : The compound can intercalate into DNA, affecting gene expression and replication processes.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in the development of various chemical entities, enhancing the efficiency of synthetic pathways in laboratories .
Fluorescent Probes
Due to its unique structural characteristics, 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid is employed in developing fluorescent probes for biological imaging. These probes help researchers visualize cellular processes and interactions in real-time .
Material Science
The compound's properties make it suitable for applications in material science, particularly in creating advanced materials such as polymers and coatings. These materials can exhibit improved durability and performance characteristics .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid on various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity against breast cancer cells, suggesting a promising avenue for further drug development.
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial activity of this compound revealed significant efficacy against several pathogenic bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial action, paving the way for potential therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression or replication processes.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The target compound’s meta-methyl styryl group (3-methylphenyl) provides steric bulk without strong electron-withdrawing/donating effects, contrasting with the para-isopropoxy group in , which introduces electron-donating character and increased hydrophobicity.
Functional Group Modifications: Carboxylic acid vs. Carboxamide: Carboxamide derivatives (e.g., ) exhibit improved membrane permeability compared to carboxylic acids, which may form salts for enhanced aqueous solubility . Ester Derivatives: Ethyl esters (e.g., ethyl 6-bromo-2-styrylquinoline-4-carboxylate ) serve as prodrugs, with ester hydrolysis in vivo releasing the active carboxylic acid.
Biological Activity
6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
- IUPAC Name : 6-bromo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-quinolinecarboxylic acid
- Molecular Formula : C19H14BrNO2
- Molecular Weight : 368.22 g/mol
- CAS Number : 926249-46-9
- Purity : ≥95%
Synthesis
The synthesis of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves the bromination of quinoline derivatives followed by the introduction of the ethenyl group through a Wittig reaction or similar methodologies. The compound is characterized using techniques such as NMR and HPLC to confirm purity and structure .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | Concentration (µM) | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 | 1.0 | Morphological changes | |
| MDA-MB-231 | 10.0 | Increased caspase-3 activity | |
| HepG2 | 5.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) | Activity | Reference |
|---|---|---|---|
| E. coli | 0.0195 | Inhibition | |
| S. aureus | 0.0048 | Inhibition | |
| C. albicans | 0.039 | Moderate inhibition |
The biological activity of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid can be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. It appears to interact with microtubule dynamics, acting as a microtubule-destabilizing agent, which is critical for its anticancer effects .
Case Studies
- Breast Cancer Study : A study focusing on MDA-MB-231 cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis, along with enhanced caspase activity.
- Antimicrobial Efficacy : Another investigation reported that the compound exhibited strong antibacterial activity against E. coli and S. aureus, suggesting its potential application in treating bacterial infections resistant to conventional antibiotics.
Q & A
Q. Can green chemistry principles be applied to large-scale synthesis?
Q. How to design stable heterocyclic derivatives for drug discovery?
Q. What in silico methods predict enzyme-binding interactions?
Q. How does pH affect the compound’s stability in biological buffers?
Q. Can synergistic effects be achieved in multi-target drug design?
Q. What challenges arise in scaling up from milligram to kilogram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
